2,4,6-Trimethylpyrimidine-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

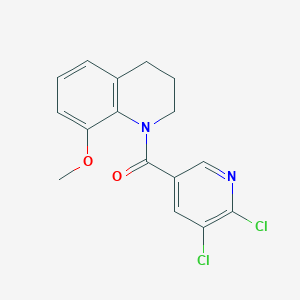

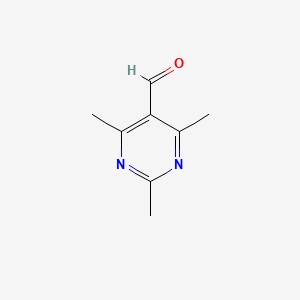

2,4,6-Trimethylpyrimidine-5-carbaldehyde is a chemical compound with the formula C8H10N2O and a molecular weight of 150.18 g/mol . It is a type of pyrimidine, which is a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylpyrimidine-5-carbaldehyde consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with three methyl groups at positions 2, 4, and 6, and a carbaldehyde group at position 5 .Chemical Reactions Analysis

Pyrimidines, including 2,4,6-Trimethylpyrimidine-5-carbaldehyde, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution (SNAr) reactions, which are a general approach to the synthesis of a wide variety of pyrimidine derivatives .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

- This compound has been involved in the synthesis of heterocyclic compounds, such as the one-pot four-component reaction with unsymmetrical barbituric acid, cyanogen bromide, and various aldehydes. This reaction produces a new class of heterocyclic stable pentaones, which are dimeric forms of 1-methyl barbiturate, underlining the utility of 2,4,6-trimethylpyrimidine-5-carbaldehyde in complex organic synthesis processes (Jalilzadeh & Pesyan, 2011).

Synthetic Precursors for Antitumor Agents

- It serves as a precursor in the synthesis of oxopyrimidine-5-carbaldehydes and their derivatives, which show promise as synthetic precursors of antitumor agents. This application highlights the compound's potential in the development of new cancer treatments (Erkin & Krutikov, 2004).

Inhibitors of Protein Tyrosine Kinases

- Research into 4-aminopyrimidine-5-carbaldehyde oximes, closely related to 2,4,6-trimethylpyrimidine-5-carbaldehyde, shows potent VEGFR-2 inhibitory activity, demonstrating its relevance in the development of kinase inhibitors for therapeutic use (Huang et al., 2011).

Asymmetric Autocatalysis

- The compound's derivatives are also important in asymmetric synthesis, particularly in Soai's asymmetric autocatalysis, where they serve as substrates. This application is crucial for the development of chiral molecules, which are significant in pharmaceutical chemistry (Maltsev et al., 2014).

Expanded Porphyrins Synthesis

- It has been used in the synthesis of expanded porphyrins, demonstrating its utility in creating complex organic frameworks that could have applications in materials science and catalysis (Maes et al., 2005).

Propriétés

IUPAC Name |

2,4,6-trimethylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-8(4-11)6(2)10-7(3)9-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZSTMJTSRAEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethylpyrimidine-5-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819161.png)

![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)

![N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2819168.png)

![4-Methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(2-methoxyethyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2819170.png)

![2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione](/img/structure/B2819173.png)

![8-[(2E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2819176.png)

![Ethyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2819181.png)